3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
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Description
Imidazo[2,1-b]thiazole derivatives have been studied for their potential as ghrelin receptor inverse agonists . They contain a fused imidazo[2,1-b]thiazole motif in the core structure .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves designing and synthesizing novel analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused imidazo[2,1-b]thiazole motif in the core structure .Chemical Reactions Analysis
These compounds undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with their bioactivation to reactive species .Scientific Research Applications
Synthesis and Biological Activity
- Antibacterial and Antifungal Properties : A study by Tumosienė et al. (2012) on the synthesis of azole derivatives, including structures related to the specified compound, found that certain synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).
- Tumor Hypoxia Markers : Li et al. (2005) synthesized and evaluated radioiodinated nitroimidazole analogues, showcasing their potential as tumor hypoxia markers, indicating a research application in cancer diagnosis (Li, Chu, Liu, & Wang, 2005).
Synthetic Methodology and Material Science
- Ionic Liquids and Polymerisation : Research by Khan et al. (2015) on the vapor-liquid equilibria of imidazolium ionic liquids with cyano-containing anions provides insights into the molecular interactions and potential applications in material science, particularly in the study of ionic liquids' properties (Khan et al., 2015).
- Epoxy Resin Polymerisation : Binks et al. (2018) explored the mechanism through which ionic liquids, including imidazolium-based compounds, initiate the polymerization of epoxy resins, offering valuable information for the development of new polymeric materials (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018).
Antitubercular Activity
- Antimycobacterial Activity : Ramprasad et al. (2016) reported the synthesis and antitubercular activity of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, indicating their potential as antimycobacterial agents (Ramprasad, Nayak, Dalimba, Yogeeswari, & Sriram, 2016).
Properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-11-9-18-12(10-21-15(18)17-11)4-5-14(19)16-7-6-13-3-2-8-20-13/h2-3,8-10H,4-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAVGHPJPTRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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